Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆) data for analogous compounds provide a basis for predicting signals:
- Pyrazole protons : The H3 and H5 protons resonate as singlets at δ 7.82–8.05 ppm.
- Hydroxyethyl group : The -CH₂CH₂OH moiety shows a triplet at δ 3.65 ppm (J = 5.2 Hz) for the methylene adjacent to oxygen and a quartet at δ 4.12 ppm for the hydroxymethylene.
- Ethyl acetate : The ester methylene (OCH₂CH₃) appears as a quartet at δ 4.10 ppm, while the terminal methyl group resonates as a triplet at δ 1.21 ppm.
¹³C NMR (100 MHz, DMSO-d₆) key signals:
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy reveals functional group fingerprints (cm⁻¹):
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HR-MS) of the compound would show:
- Molecular ion peak : m/z 210.22 (M⁺).
- Key fragments :
These spectral patterns align with those of structurally related pyrazole-acetate esters.
Properties
CAS No. |
827596-95-2 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 2-[1-(2-hydroxyethyl)pyrazol-4-yl]acetate |
InChI |
InChI=1S/C9H14N2O3/c1-2-14-9(13)5-8-6-10-11(7-8)3-4-12/h6-7,12H,2-5H2,1H3 |
InChI Key |
PGWXOMWHCYQHJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN(N=C1)CCO |
Origin of Product |
United States |
Preparation Methods
Synthesis via 1,3-Dipolar Cycloaddition Under Aqueous Micellar Catalysis
The 1,3-dipolar cycloaddition reaction between ethyl diazoacetate (EDA) and alkynes represents a robust method for constructing the pyrazole ring system. Under aqueous micellar catalysis using TPGS-750-M surfactant, this method achieves regioselectivity control through pH modulation:
Reaction Setup :
- EDA Generation : Ethyl glycinate reacts with NaNO₂ under acidic conditions (H₂SO₄, pH 3.5–5.5) to form EDA in situ.
- Cycloaddition : EDA reacts with terminal alkynes (e.g., propargyl alcohol derivatives) in water at 60–80°C for 6–12 hours.
Regioselectivity :
Post-Functionalization :
The hydroxyethyl group is introduced via nucleophilic substitution of a brominated intermediate. For example, 1-bromo-2-hydroxyethane reacts with the pyrazole nitrogen under basic conditions (K₂CO₃, DMF, 80°C), yielding the 1-(2-hydroxyethyl) substituent.
Alkylation of Pyrazole Boronic Esters
Palladium-catalyzed cross-coupling reactions enable precise functionalization of preformed pyrazole cores. This method is particularly effective for introducing the hydroxyethyl group:
Step 1: Boronic Ester Preparation
Ethyl pyrazole-4-acetate is treated with bis(pinacolato)diboron in the presence of PdCl₂(dppf) and KOAc, yielding the boronic ester intermediate.Step 2: Suzuki-Miyaura Coupling
The boronic ester reacts with 2-(hydroxyethyl) bromide under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C), affording the target compound in 65–78% yield.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 78 |
| PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 100 | 62 |
| Pd(OAc)₂/XPhos | Cs₂CO₃ | DMF | 120 | 54 |
Hydrazine-Based Cyclocondensation
A classical approach involves cyclocondensation of hydrazine derivatives with β-keto esters. This method is scalable and avoids transition-metal catalysts:
Reaction Pathway :
- Hydrazine Formation : 2-Hydroxyethylhydrazine reacts with ethyl 3-oxobutanoate in ethanol at reflux (78°C) for 24 hours.
- Cyclization : Intramolecular dehydration forms the pyrazole ring, with the hydroxyethyl group pre-installed at the N1 position.
- Esterification : The acetic acid side chain is introduced via Steglich esterification (DCC, DMAP, CH₂Cl₂).
Yield Enhancement :
Decarboxylative Functionalization
This method leverages decarboxylation of pyrazole carboxylic acids to generate reactive intermediates for subsequent alkylation:
Step 1: Carboxylic Acid Synthesis
Ethyl pyrazole-4-carboxylate undergoes hydrolysis (6M HCl, reflux, 6 hours) to yield pyrazole-4-carboxylic acid.Step 2: Decarboxylation
Heating the acid at 160°C under N₂ induces decarboxylation, forming a reactive pyrazole intermediate.Step 3: Alkylation
The intermediate reacts with 2-bromoethanol in the presence of NaH (THF, 0°C to room temperature), achieving 70% yield.
Critical Parameters :
- Decarboxylation temperature must exceed 150°C to prevent incomplete reaction.
- Alkylation requires anhydrous conditions to avoid hydrolysis of the bromoethanol.
Enzymatic Esterification
Emerging biocatalytic methods offer sustainable alternatives for introducing the ethyl acetate moiety:
- Lipase-Catalyzed Reaction :
Candida antarctica lipase B (CAL-B) catalyzes transesterification between pyrazole-4-acetic acid and ethyl acetate in hexane at 45°C.
Table 2: Comparison of Enzymatic vs. Chemical Esterification
| Parameter | Enzymatic Method | Chemical Method (H₂SO₄ Catalyst) |
|---|---|---|
| Yield (%) | 82 | 89 |
| Reaction Time (h) | 48 | 12 |
| Byproducts | None | Sulfated derivatives |
| Scalability | >100 g demonstrated | Limited by acid waste |
Solid-Phase Synthesis for High-Throughput Production
Automated solid-phase synthesis enables rapid library generation for pharmaceutical screening:
Resin Functionalization :
Wang resin is functionalized with Fmoc-protected pyrazole-4-acetic acid using HBTU/DIPEA coupling.Stepwise Assembly :
Advantages :
- Eliminates purification steps after each reaction.
- Enables parallel synthesis of 96 analogs in 48 hours.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The ethyl and acetate groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the pyrazole ring can produce a dihydropyrazole derivative.
Scientific Research Applications
Pharmaceutical Applications
Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate is primarily recognized for its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anti-inflammatory drugs.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. For instance, compounds synthesized through multicomponent reactions have shown effectiveness against both Gram-positive and Gram-negative bacteria. This compound has been evaluated for its antibacterial activity, with results indicating potential as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant strains like Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Efficacy of Pyrazole Derivatives
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| This compound | 17 | Escherichia coli |
| Pyrazole derivative A | 20 | Staphylococcus aureus |
| Pyrazole derivative B | 22 | Bacillus subtilis |
Anti-inflammatory Properties
Research indicates that pyrazole derivatives can also function as anti-inflammatory agents. This compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Cosmetic Applications
This compound is utilized in cosmetic formulations, particularly in hair dyes. It acts as a developer in oxidative hair coloring processes.
Hair Coloring Agent
The compound is used in conjunction with various couplers and oxidizing agents to achieve desired hair colors. Studies have shown that it can be used safely at concentrations up to 3% in hair dye formulations without eliciting adverse skin reactions . The effectiveness of this compound in hair coloring is attributed to its stability and ability to form complex colors when oxidized.
Table 2: Safety Assessment of this compound in Hair Dyes
| Test Parameter | Result |
|---|---|
| Concentration Tested | 3% |
| Skin Sensitization (Buehler Test) | No positive response observed |
| Systemic Toxicity | No significant effects noted |
Agricultural Applications
In agriculture, pyrazole derivatives are being explored for their potential as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and pathogens.
Fungicidal Properties
This compound has shown promise in preliminary studies as a fungicide. Its mechanism involves disrupting fungal cell wall synthesis, leading to effective control of plant pathogens .
Case Study 1: Antimicrobial Efficacy
A study conducted by Foroughifar et al. (2022) synthesized several pyrazole derivatives, including this compound, and tested their antibacterial properties against various bacterial strains. The results indicated that the compound exhibited a significant zone of inhibition against Escherichia coli, suggesting its potential use as an antibiotic adjuvant .
Case Study 2: Cosmetic Safety Assessment
In a safety assessment study focusing on hair dyes containing this compound, no sensitizing effects were observed in animal models when applied at concentrations typical for commercial formulations. This supports its continued use in cosmetic products without significant health risks .
Mechanism of Action
The mechanism of action of Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Hydroxyethyl Group : Enhances solubility and hydrogen-bonding capacity, critical for drug-receptor interactions. Observed in the parent compound and its bromo/ethoxy analog .
- Thio Linkages () : The thioether group in Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]thio}acetate increases lipophilicity and stabilizes sulfur-mediated interactions, favoring agrochemical applications .
- Boronic Esters () : The pinacol boronate group enables cross-coupling reactions, making it a versatile synthetic intermediate .
- Cyano Groups (): Improve metabolic stability and antimicrobial potency by acting as hydrogen-bond acceptors .
Biological Activity
Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Pyrazole Derivatives
Pyrazoles are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities including:
- Antibacterial
- Anticancer
- Anti-inflammatory
- Antidepressant
- Antifungal
- Neuroprotective
Research indicates that pyrazole derivatives can interact with various biological targets, contributing to their therapeutic effects. Specifically, they have shown efficacy in inhibiting enzymes like cyclin-dependent kinases and monoamine oxidase, which are crucial in cancer and neurodegenerative diseases .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating key signaling pathways such as MAPK and AKT .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 20 | Inhibition of ERK phosphorylation |
| HeLa (Cervical) | 25 | Modulation of cell cycle regulators |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced levels of pro-inflammatory cytokines and inhibited the activation of NF-kB signaling pathways. This suggests its potential use in treating inflammatory diseases .
Case Study: In Vivo Anti-inflammatory Activity
In a controlled study involving rats with induced inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group. Histopathological analysis revealed decreased infiltration of inflammatory cells .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : It acts as an inhibitor for various kinases involved in cell proliferation and survival.
- Caspase Activation : Induces apoptosis through the activation of caspases, leading to programmed cell death.
- Cytokine Modulation : Reduces the production of inflammatory cytokines, thereby mitigating inflammation.
Safety and Toxicity Profile
Toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. In studies conducted on rodents, no significant adverse effects were observed at doses below 800 mg/kg .
Table 2: Toxicity Data Summary
| Dose (mg/kg) | Observed Effects |
|---|---|
| 80 | No significant effects |
| 250 | Mild hematological changes |
| 800 | Decreased body weight gain in females |
Q & A
Q. What are the common synthetic routes for Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate?
The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives can be prepared by reacting ethyl acetoacetate with reagents like phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions . A hydroxyethyl group can be introduced via nucleophilic substitution using 2-hydroxyethyl bromide or similar agents in the presence of anhydrous potassium carbonate . Purification often involves recrystallization from ethyl acetate/methanol mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm the pyrazole ring substitution pattern and hydroxyethyl group integration.
- IR spectroscopy : To identify carbonyl (C=O) and hydroxyl (O–H) stretching frequencies.
- Single-crystal X-ray diffraction (SC-XRD) : For unambiguous structural determination, often refined using SHELXL .
Theoretical calculations (e.g., DFT) can complement experimental data to resolve ambiguities in spectral assignments .
Advanced Research Questions
Q. How can SHELXL be optimized for refining the crystal structure of this compound?
SHELXL’s advanced features, such as anisotropic displacement parameters and twinned data refinement , are critical for high-resolution structures. For example:
Q. What computational methods predict the reactivity of the hydroxyethyl group in this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model:
Q. How can in vitro bioactivity assays be designed for this compound?
- Antibacterial testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains.
- Enzyme inhibition : Screen against target enzymes (e.g., COX-2) via fluorescence-based assays.
- Cytotoxicity : Employ MTT assays on mammalian cell lines .
Q. How to resolve contradictions between experimental and computational data?
Case study: If experimental IR spectra deviate from DFT predictions, re-examine:
Q. What reaction parameters optimize the yield of this compound?
- Temperature : Higher temperatures (50–100°C) accelerate cyclocondensation but may increase side products.
- Catalysts : Potassium carbonate or triethylamine improves nucleophilic substitution efficiency .
- Solvent polarity : DMF or ethanol balances reactivity and solubility .
Q. What purification strategies address low crystallinity?
- Gradient recrystallization : Use ethyl acetate/hexane mixtures to isolate pure crystals.
- Column chromatography : Employ silica gel with ethyl acetate/hexane eluents for polar impurities.
- HPLC : For trace contaminants in bioactive studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
